

# Spectroscopic Profile of Methyl 3-(bromomethyl)benzoate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methyl 3-(bromomethyl)benzoate

Cat. No.: B073705

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## Introduction

**Methyl 3-(bromomethyl)benzoate** is a valuable bifunctional reagent in organic synthesis, widely utilized by researchers in medicinal chemistry and materials science. Its structure incorporates both a reactive benzylic bromide, which is susceptible to nucleophilic substitution, and a methyl ester that can undergo hydrolysis or other transformations. An unambiguous characterization of this compound is paramount for its effective use in complex synthetic pathways. This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-(bromomethyl)benzoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also presented to aid in the replication and verification of these results.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 3-(bromomethyl)benzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Methyl 3-(bromomethyl)benzoate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~8.01	s	Ar-H
~7.95	d	Ar-H
~7.62	d	Ar-H
~7.45	t	Ar-H
~4.53	s	-CH <sub>2</sub> Br
~3.91	s	-OCH <sub>3</sub>

Solvent: Chloroform-d (CDCl<sub>3</sub>)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl 3-(bromomethyl)benzoate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166.2	C=O (ester)
~138.5	Ar-C
~134.0	Ar-C
~131.0	Ar-C
~130.3	Ar-C
~129.0	Ar-C
~128.8	Ar-C
~52.4	-OCH <sub>3</sub>
~32.5	-CH <sub>2</sub> Br

Solvent: Chloroform-d (CDCl<sub>3</sub>)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Methyl 3-(bromomethyl)benzoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1600, ~1450	Medium	C=C stretch (aromatic ring)
~1280	Strong	C-O stretch (ester)
~1200	Medium	C-Br stretch

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Methyl 3-(bromomethyl)benzoate**[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
228/230	Moderate	[M] <sup>+</sup> (Molecular ion with Br isotopes)
149	High	[M - Br] <sup>+</sup>
119	Moderate	[M - Br - OCH <sub>2</sub> ] <sup>+</sup>
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **Methyl 3-(bromomethyl)benzoate**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

## 2. $^1\text{H}$ NMR Spectroscopy Protocol:

- Instrument: 400 MHz NMR Spectrometer.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

## 3. $^{13}\text{C}$ NMR Spectroscopy Protocol:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz  $^1\text{H}$  frequency).
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.

- Data Processing: Apply a Fourier transform to the FID and phase correct the resulting spectrum. Reference the spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

### 1. Attenuated Total Reflectance (ATR)-IR Protocol:

- Instrument: Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
- Sample Preparation: Place a small amount of solid **Methyl 3-(bromomethyl)benzoate** directly onto the ATR crystal.
- Measurement: Apply pressure to ensure good contact between the sample and the crystal.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 32.
- Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis. The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

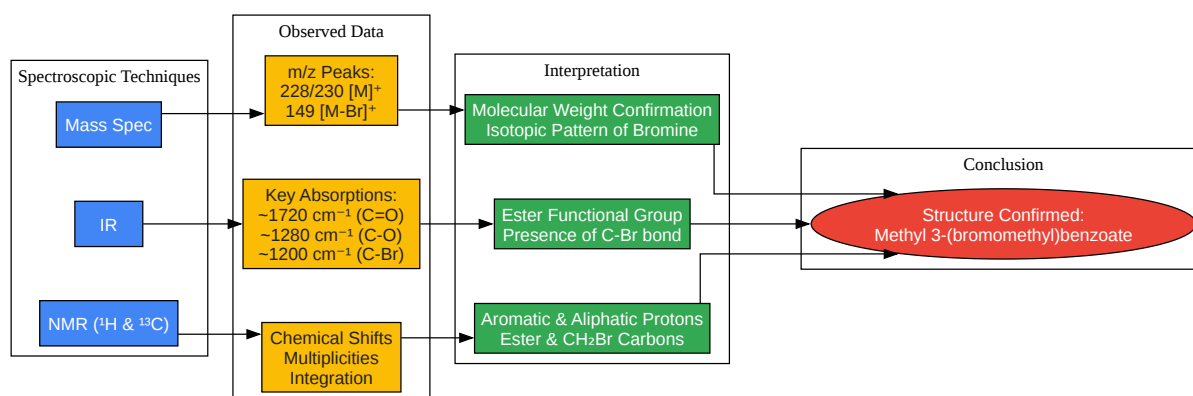
### 1. Electron Ionization (EI)-MS Protocol:

- Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC) inlet.
- Ionization Energy: 70 eV.
- Mass Range:  $m/z$  50-500.

- Data Acquisition: Scan for positive ions. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

## Visualization of Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the identification and structural confirmation of **Methyl 3-(bromomethyl)benzoate** using the combined spectroscopic data.



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Caption: Workflow for the spectroscopic identification of **Methyl 3-(bromomethyl)benzoate**.

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## References

- 1. Methyl 3-(bromomethyl)benzoate(1129-28-8) MS spectrum [chemicalbook.com]
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